molecular formula C9H10ClNO5S B2423965 L-Serine, N-[(4-chlorophenyl)sulfonyl]- CAS No. 106111-13-1

L-Serine, N-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B2423965
CAS No.: 106111-13-1
M. Wt: 279.69
InChI Key: IURIKCONOHHESK-UHFFFAOYSA-N
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Description

“L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is a small molecule compound that belongs to the class of sulfonyl chlorides. L-serine is an indispensable neurotrophic factor and a precursor for neurotransmitters . Its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .


Synthesis Analysis

L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It serves as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development .


Molecular Structure Analysis

The molecular formula of “L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is C9H10ClNO5S and its molecular weight is 279.69.


Chemical Reactions Analysis

L-serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .


Physical And Chemical Properties Analysis

The molecular formula of “L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is C9H10ClNO5S and its molecular weight is 279.69.

Scientific Research Applications

Enzyme Inactivation Studies

L-Serine, N-[(4-chlorophenyl)sulfonyl]- has been explored in the context of enzyme inactivation. It acts as an irreversible inhibitor of elastase, a type of protease. The sulfonylation of the active site serine by the β-sultam structure of this compound leads to the formation of a stable enzyme-inhibitor complex, impacting the enzyme's activity significantly (Hinchliffe et al., 2003).

Biochemical Characterization

This compound has been used in biochemical studies to characterize enzymes. For instance, it aids in understanding the "activated L-serine sulphydrase" activity in nematodes. The enzyme shows specificity for L-cysteine as the primary thiol substrate, and L-serine, N-[(4-chlorophenyl)sulfonyl]- helps in elucidating its properties (Walker & Barrett, 1992).

Serine Metabolism Research

L-Serine, N-[(4-chlorophenyl)sulfonyl]- has been used to study serine metabolism in health and disease. Its role in the synthesis of phospholipids, neurotransmission, and as a precursor to various amino acids and compounds has been a subject of research. It is crucial for understanding serine's role in cellular functions and potential therapeutic applications in various diseases (Holeček, 2022).

Microbial Production Studies

In the context of microbial production, L-serine, N-[(4-chlorophenyl)sulfonyl]-, has been involved in studies related to the fermentative production of L-serine from renewable feedstocks. This research is crucial for industrial-scale applications of L-serine in various sectors (Zhang et al., 2018).

Neuroprotection Mechanisms

Research has also been conducted on the neuroprotective effects of L-serine, where L-serine, N-[(4-chlorophenyl)sulfonyl]-, might play a role. Its potential therapeutic effects for diseases like amyotrophic lateral sclerosis and Alzheimer’s disease are studied, with a focus on how it influences protein clearance mechanisms (Dunlop & Carney, 2020).

Mechanism of Action

Target of Action

The compound ((4-Chlorophenyl)sulfonyl)-L-serine is a derivative of L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-serine is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-serine is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is also the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of l-serine suggest that it is primarily found in glial cells and is supplied to neurons for d-serine synthesis . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .

Result of Action

The result of ((4-Chlorophenyl)sulfonyl)-L-serine’s action is likely to be similar to that of L-serine, given their structural similarity. L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-serine and its downstream products has been linked to severe neurological deficits .

Safety and Hazards

L-serine is generally regarded as safe (GRAS) . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The dosing of animals with L-serine and human clinical trials investigating the therapeutic effects of L-serine generally support the safety of L-serine .

Future Directions

There is a need to investigate the wider effects of L-serine, particularly in relation to the pathogenesis of several neurological deficits that, in turn, lead to diseases . Because L-serine performs a broad spectrum of functions, it may be clinically used as an effective neuroprotective agent .

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURIKCONOHHESK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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